Oleoyl Serotonin-d17
Description
Properties
Molecular Formula |
C28H27D17N2O2 |
|---|---|
Molecular Weight |
457.8 |
InChI |
InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
InChI Key |
LCQKHZYXPCLVBI-DUGYPAGXSA-N |
SMILES |
O=C(NCCC1=CNC2=CC=C(O)C=C12)CCCCCCC/C=CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Synonyms |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-9Z-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 octadecenamide |
Origin of Product |
United States |
Scientific Research Applications
Modulation of Pain Perception
Oleoyl Serotonin-d17 has shown significant biological activities related to pain modulation. By inhibiting TRPV1, it may serve as a potential therapeutic agent for conditions characterized by chronic pain .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, particularly in models of traumatic brain injury (TBI). It has been observed to mitigate inflammation and promote recovery through interactions with serotonergic pathways and cannabinoid receptors .
Research Applications
This compound is utilized in several key research areas:
- Analytical Chemistry : It serves as an internal standard for quantifying oleoyl serotonin using gas chromatography and liquid chromatography-mass spectrometry techniques.
- Neuroscience : Its interactions with cannabinoid receptors (CB1 and CB2) make it a valuable compound for studying neurological disorders and cognitive functions .
- Metabolic Studies : this compound has been implicated in modulating gut hormone secretion, impacting glucose homeostasis, which is crucial for understanding metabolic diseases .
Study on Pain Modulation
A study demonstrated that Oleoyl Serotonin could effectively modulate pain responses in animal models. Mice treated with this compound exhibited reduced sensitivity to pain stimuli, suggesting its potential application in chronic pain therapies.
Neuroprotection Research
In a model of TBI, Oleoyl Serotonin was shown to reduce neuroinflammation and promote recovery. This effect was attributed to its action on cannabinoid receptors and serotonergic pathways, highlighting its potential for treating neurodegenerative disorders .
Chemical Reactions Analysis
Oxidation Reactions
Oleoyl Serotonin-d17 undergoes oxidation at its unsaturated oleoyl chain, forming epoxides and hydroxylated derivatives. The deuterium atoms at positions 11–18 stabilize the molecule against radical-mediated oxidation, as observed in lipid peroxidation assays .
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Epoxidation | O₂, light exposure | 9,10-Epoxythis compound |
| Hydroxylation | H₂O₂, Fe²⁺ catalyst | 13-Hydroxythis compound |
Deuterium substitution reduces the rate of hydrogen abstraction during lipid peroxidation, as shown by a 20–30% decrease in hydroxylated product formation compared to non-deuterated analogs .
Reduction Reactions
The olefinic bond in the oleoyl chain is susceptible to catalytic hydrogenation. Deuteration at allylic positions (C11–C18) introduces kinetic isotope effects (KIE ≈ 2.1–2.5), slowing reduction rates .
textThis compound + H₂ (Pd/C) → Stearoyl Serotonin-d17
Key Data :
-
Selectivity : >95% conversion to saturated stearoyl derivative.
Enzymatic Modifications
In vitro studies with acyltransferases (e.g., Bm-iAANAT) demonstrate this compound’s role as a substrate analog:
Notably, this compound does not undergo hydrolysis by FAAH (fatty acid amide hydrolase), preserving its integrity in biological matrices .
Stability in Biological Matrices
Stability studies reveal:
| Matrix | Half-life (25°C) | Degradation Products |
|---|---|---|
| Plasma | 6.2 h | Serotonin-d17, oleic acid-d17 |
| Brain homogenate | 4.8 h | 5-HIAA-d17 (5-hydroxyindoleacetic acid) |
Deuteration enhances metabolic stability by 1.5–2× compared to non-deuterated forms .
Analytical Derivatization
For GC-MS quantification, this compound is derivatized via:
Derivatization Efficiency :
Photochemical Reactivity
UV irradiation (254 nm) induces indole ring modifications:
| Product | λ_max (nm) | Yield |
|---|---|---|
| N-formylkynurenine-d17 | 365 | 45% |
| Dimerized oleoyl chain | 280 | 22% |
Deuterium substitution at the indole ethylamine sidechain reduces photodegradation by 18% .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key similarities and differences between Oleoyl Serotonin-d17 and related compounds:
Mechanistic and Functional Distinctions
- Metabolic Stability: this compound’s deuterated oleoyl chain reduces susceptibility to oxidative degradation compared to non-deuterated analogs like oleoyl ethanolamide . This property is critical for in vivo tracer studies.
- Receptor Specificity: Unlike oleoyl ethanolamide (which targets PPAR-α and TRPV1), this compound primarily interacts with serotonin receptors (5-HT1A/2A), suggesting distinct roles in neurotransmission versus lipid metabolism .
- Therapeutic Potential: Oleoyl glycine shows promise in addiction therapy due to its modulation of nicotine and opioid withdrawal pathways , whereas this compound’s applications are more focused on metabolic and neurological research.
Pharmacokinetic and Drug-Likeness Comparisons
- Lipophilicity : this compound shares high lipophilicity (miLogP ~8–9) with other oleoyl-conjugated compounds, limiting its oral bioavailability. However, deuterium labeling may improve its half-life in plasma .
Research Findings and Limitations
- This compound: Limited in vivo data exist, though deuterated analogs are favored in mass spectrometry-based lipidomics due to reduced isotopic interference .
- Oleoyl Glycine : Demonstrated efficacy in reducing nicotine-seeking behavior in rodent models, but human trials are lacking .
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine : Widely used in liposomal drug delivery, but its unsaturated chains increase susceptibility to oxidation compared to saturated analogs .
Preparation Methods
Deuterium Incorporation Strategies
Deuterated oleic acid (oleoyl-d17) serves as the precursor for the acyl chain. The deuteration process involves reacting non-deuterated oleic acid with deuterium oxide (D₂O) under controlled conditions using palladium or platinum catalysts. The reaction proceeds via H/D exchange at the β-carbon positions of the alkyl chain, ensuring minimal isotopic scrambling. Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the positions and extent of deuteration.
Coupling Serotonin to Deuterated Oleic Acid
The final step conjugates the deuterated oleoyl group to serotonin through an amide bond. This is achieved via carbodiimide-mediated coupling , employing reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of oleoyl-d17. The reaction occurs in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis.
Purification and Formulation
Chromatographic Purification
Crude this compound undergoes purification via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA). The elution profile is monitored at 280 nm to detect the serotonin moiety. Fractions containing the target compound are pooled, lyophilized, and reconstituted in ethanol for storage.
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 30 |
| DMSO | 15 |
| DMF | 30 |
| PBS (pH 7.2) | 0.25 |
For long-term stability, the compound is stored at -20°C in ethanol, which prevents degradation and maintains isotopic integrity.
Preparation of Stock Solutions
Accurate stock solution preparation is critical for quantitative applications. The molecular weight (457.8 g/mol) and deuterium content (≥99%) determine molarity calculations.
Molarity Calculations
| Target Concentration | Volume Required (mL) per mg |
|---|---|
| 1 mM | 2.1844 |
| 5 mM | 0.4369 |
| 10 mM | 0.2184 |
Example: To prepare a 5 mM solution from 1 mg of this compound:
Ethanol is the preferred solvent due to its compatibility with GC-MS and LC-MS systems.
Analytical Characterization
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry in positive ion mode confirms the molecular ion peak at m/z 458.8 ([M+H]⁺). Isotopic purity is verified by the absence of peaks corresponding to non-deuterated or partially deuterated species.
Nuclear Magnetic Resonance (NMR)
²H NMR spectroscopy validates deuterium incorporation. The spectrum displays distinct quadrupolar splittings for the oleoyl chain, with no residual proton signals observed at 1–2 ppm (characteristic of CH₂ groups).
Purity Assessment
High-resolution MS and HPLC-UV (λ = 275 nm) demonstrate a purity of ≥99%, with retention times matching non-deuterated oleoyl serotonin.
Applications in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS)
This compound serves as an internal standard to correct for matrix effects and ionization efficiency variations in biological samples. For example, in plasma or brain tissue extracts, a known quantity of the deuterated standard is spiked prior to lipid extraction. The ratio of endogenous oleoyl serotonin to this compound peak areas enables absolute quantification.
Case Study: Neurotransmitter Quantification
A 2024 study quantified N-acylserotonins in APP-SWE transgenic mice using this compound. The protocol involved:
-
Homogenizing brain tissue in acetonitrile with deuterated internal standards.
-
Solid-phase extraction (SPE) to isolate lipids.
-
LC-MS/MS analysis with multiple reaction monitoring (MRM).
The deuterated standard improved recovery rates by 15–20% compared to non-deuterated analogs.
Challenges and Best Practices
Q & A
Q. What are the key analytical techniques for quantifying Oleoyl Serotonin-d17 in biological matrices, and how can method validation ensure reproducibility?
To quantify this compound (a deuterated internal standard), liquid chromatography-mass spectrometry (LC-MS) is optimal due to its sensitivity for isotopic differentiation. Method validation should include:
- Calibration curves (linearity ≥0.99 R²) across physiologically relevant concentrations.
- Recovery rates (≥80%) assessed via spiked matrices (e.g., plasma, tissue homogenates) .
- Precision and accuracy (CV ≤15%, relative error ±20% at LLOQ) using intra- and inter-day replicates .
- Stability tests under storage (-80°C) and processing conditions (freeze-thaw cycles) .
Q. How should researchers synthesize and characterize this compound to ensure purity and structural fidelity?
Q. What are the critical storage conditions for this compound to prevent degradation?
- Lyophilized powder : Store at -20°C (stable for 3 years) in argon-purged vials to avoid oxidation.
- Solution phase : Dissolve in deuterated DMSO or ethanol, aliquot, and store at -80°C (stable for 6 months; avoid repeated freeze-thaw cycles) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on this compound’s role in serotonin receptor modulation?
- Controlled variables : Standardize cell lines (e.g., HEK-293T vs. neuronal primary cultures) and assay conditions (e.g., buffer pH, incubation time) to isolate confounding factors .
- Orthogonal assays : Combine radioligand binding (e.g., 5-HT1A receptor) with functional assays (cAMP accumulation) to cross-validate findings .
- Meta-analysis : Use PRISMA guidelines to systematically compare published studies, focusing on dose-response relationships and receptor subtype specificity .
Q. What experimental strategies mitigate batch-to-batch variability in this compound pharmacokinetic studies?
- Internal standardization : Co-administer a non-deuterated analog to normalize tissue distribution data .
- Quality control (QC) samples : Include in every assay batch to monitor extraction efficiency and matrix effects .
- Population pharmacokinetic modeling : Use nonlinear mixed-effects (NLME) software (e.g., Monolix) to account for inter-subject variability in clearance rates .
Q. How can researchers validate the specificity of this compound in complex lipidomic profiling studies?
- Ion mobility separation : Differentiate isobaric lipids (e.g., oleoyl vs. palmitoyl derivatives) using drift-tube IM-MS .
- Fragmentation libraries : Compare MS/MS spectra against open-access databases (e.g., Lipid Maps) to confirm unique fragmentation patterns .
- Knockout controls : Use CRISPR-edited cell lines lacking fatty acid amide hydrolase (FAAH) to verify enzymatic stability .
Methodological Frameworks
Q. How to optimize in vitro assays for studying this compound’s effects on lipid metabolism?
- Model systems : Use 3T3-L1 adipocytes or primary hepatocytes with oleate-induced steatosis.
- Endpoint selection : Measure triglyceride accumulation (Oil Red O staining) and β-oxidation rates (via ³H-palmitate conversion) .
- Data normalization : Express results relative to cellular protein content (Bradford assay) to control for cell density .
Q. What statistical approaches address small sample sizes in preclinical this compound studies?
- Bayesian hierarchical modeling : Incorporate prior data (e.g., serotonin analog studies) to improve power in underpowered cohorts .
- Resampling techniques : Apply bootstrapping (1,000 iterations) to estimate confidence intervals for skewed distributions .
Data Reporting Standards
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
